6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole core linked to a 4-oxo-4H-pyran moiety via a thioether bridge. The pyran ring is further esterified with a biphenyl-4-carboxylate group, while the thiadiazole is substituted with a 2-ethylbutanamido side chain.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-3-17(4-2)24(32)28-26-29-30-27(37-26)36-16-21-14-22(31)23(15-34-21)35-25(33)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15,17H,3-4,16H2,1-2H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDXTTMLGJASOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique structure combining a thiadiazole moiety with a pyran ring and a biphenyl carboxylate. The synthetic route typically involves multiple steps, including:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the Pyran Derivative : The pyran ring is synthesized via condensation reactions.
- Final Coupling : The final step involves coupling the thiadiazole and pyran components with the biphenyl carboxylate.
The overall reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting enzyme activity critical for microbial growth.
Anticancer Activity
Several studies have reported on the anticancer properties of thiadiazole derivatives. The proposed mechanisms include:
- Inhibition of DNA Synthesis : Compounds can interfere with DNA replication processes, leading to cell cycle arrest.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells by activating apoptotic pathways.
For example, a study demonstrated that related compounds exhibited cytotoxic effects on breast and liver cancer cell lines, suggesting a potential therapeutic application in oncology .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or DNA repair mechanisms.
- Receptor Binding : It can bind to receptors that regulate cellular proliferation and apoptosis.
Case Study 1: Antifungal Activity
A recent investigation evaluated the antifungal activity of a related thiadiazole derivative against several pathogenic fungi. The study found that at a concentration of 50 µg/mL, the compound exhibited moderate to potent antifungal activity compared to standard treatments .
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Physalospora piricola | 67 |
| Colletotrichum orbiculare | 89 |
| Botrytis cinerea | 75 |
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer effects of thiadiazole derivatives on various cancer cell lines. The results indicated significant cytotoxicity against liver and breast cancer cells, with IC50 values suggesting effective concentrations for therapeutic use .
| Cell Line | IC50 (µM) |
|---|---|
| SK-Hep-1 (liver cancer) | 12 |
| MDA-MB-231 (breast cancer) | 15 |
| NUGC-3 (gastric cancer) | 20 |
Scientific Research Applications
Structural Features
The compound is characterized by the following structural components:
- Thiadiazole moiety : Known for its biological activity.
- Pyran ring : Contributes to the compound's stability and reactivity.
- Biphenyl and carboxylate groups : Enhance solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and pyran structures exhibit significant antimicrobial activities. The incorporation of these functional groups has been linked to enhanced efficacy against various pathogens:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Ethylbutanamido)-1,3,4-thiadiazole | Thiadiazole core | Antibacterial |
| 4-Oxo-4H-pyran derivatives | Pyran ring | Antifungal |
| [1,1'-Biphenyl]-4-carboxylate derivatives | Biphenyl structure | Antimicrobial |
These compounds have been explored for their potential in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Research
The compound's unique combination of bioactive motifs positions it as a candidate for anticancer research. Studies have indicated that similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Targeting specific oncogenic pathways
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The mechanism involved the activation of caspases and modulation of apoptotic markers, indicating its potential as an anticancer therapeutic.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from the evidence:
Structural and Functional Comparisons
- Thiadiazole Derivatives: The target compound shares the 1,3,4-thiadiazole core with compound 5-{[(2-phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol . However, the latter lacks the pyran and biphenyl ester groups, instead incorporating a thiazole ring. This difference may reduce solubility compared to the target compound, as biphenyl esters often enhance lipophilicity .
- Pyran and Chromone Analogs: The methyl thiophene-2-carboxylate derivative (mass 560.2 Da) in features a chromone ring system, which is structurally distinct from the pyran in the target compound. Chromones are known for antioxidant and anti-inflammatory properties, whereas pyrans are often explored for antimicrobial activity .
- Synthetic Pathways : The target compound likely employs thiol-alkylation to connect the thiadiazole and pyran moieties, similar to methods in (reflux with dioxane and triethylamine) . In contrast, compound uses thioacetylation, highlighting variability in sulfur-based coupling strategies.
Physicochemical and Stability Profiles
- Melting Points : The target compound’s melting point is unreported, but analogs with thiadiazole cores (e.g., , MP 244°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding.
- Solubility : The biphenyl ester group in the target compound may improve solubility in organic solvents compared to simpler thiadiazole-thiol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
